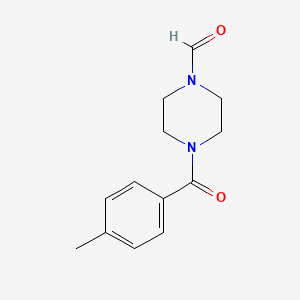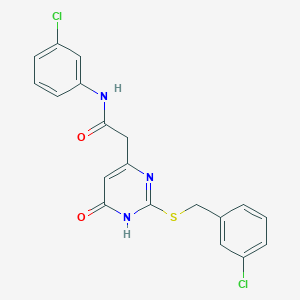![molecular formula C14H14F3N3O2 B2713803 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine CAS No. 860784-33-4](/img/structure/B2713803.png)
4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a morpholine derivative with a trifluoromethylphenyl group and an oxadiazole ring . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The trifluoromethyl group is often used to increase the metabolic stability and lipophilicity of a drug .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds are often synthesized through nucleophilic substitution reactions . Oxadiazole rings can be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring, the oxadiazole ring, and the trifluoromethylphenyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the heterocyclic oxadiazole and morpholine rings .Physical And Chemical Properties Analysis
Based on its components, this compound is likely to be a solid at room temperature with a relatively high melting point . Its solubility would depend on the exact structure and the presence of any polar or charged groups .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of the trifluoromethyl (TFM, -CF₃) group in organic molecules has garnered significant attention due to its impact on pharmaceuticals. Notably, fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Let’s explore how this specific compound contributes to medicinal chemistry:
a. Antidepressant Properties:- Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), contains the TFM group. It is widely used as an antidepressant to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Agrochemicals and Crop Protection
The TFM group has applications beyond human health. In the field of agrochemicals, it plays a role in enhancing crop protection:
a. Trifluoromethylpyridines as Pesticides:- Trifluoromethylpyridines (e.g., 2,3-CTF) are used in the production of commercial pesticides. These compounds exhibit pesticidal properties and contribute to crop yield improvement .
Chemical Synthesis and Lipophilicity
Understanding the chemical properties of TFM-containing compounds is crucial for drug design and optimization:
a. Lipophilicity Enhancement:- Replacing a methyl group with trifluoromethyl often increases lipophilicity. This alteration impacts drug distribution and bioavailability .
Future Prospects and Research Directions
While the above applications highlight the compound’s current uses, ongoing research aims to explore additional therapeutic areas and novel synthetic methodologies involving TFM-containing molecules.
Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes, 10(10), 2054 (2022). Read more “Synthesis and application of trifluoromethylpyridines as a key …” Journal of Pesticide Science, 46(2), 46_D21-012 (2021). Read more “A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.” Molecules, 28(7), 3012 (2023). Read more
Mécanisme D'action
Target of Action
The primary targets of the compound 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine are currently unknown. This compound belongs to a class of organic compounds known as trifluoromethylbenzenes , which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other trifluoromethylbenzenes , it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes and modulating their activity.
Biochemical Pathways
The biochemical pathways affected by 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine are currently unknown. Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with a variety of biological pathways Therefore, it is likely that this compound also affects multiple pathways, leading to a range of downstream effects
Result of Action
The molecular and cellular effects of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine’s action are currently unknown. Given its structural similarity to other trifluoromethylbenzenes , it may have similar effects, such as modulating the activity of certain enzymes or receptors.
Safety and Hazards
Propriétés
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-3-1-2-10(8-11)13-18-12(22-19-13)9-20-4-6-21-7-5-20/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMSINVOUFJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
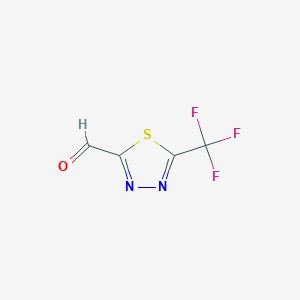
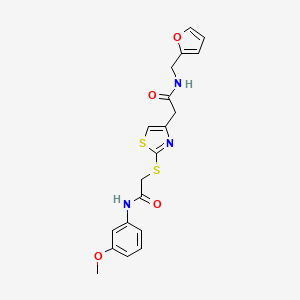
![2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2713726.png)
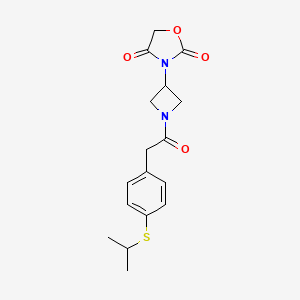


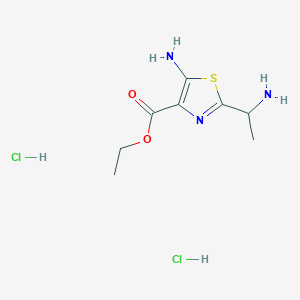
![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

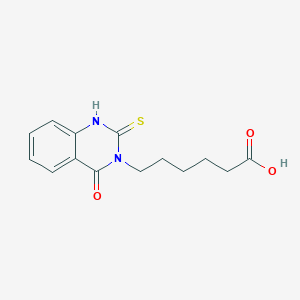
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)
